Dinordrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinordrin is an implantation inhibitor and hormone. It may have potential as a female contraceptive, causing uterotrophic activity. There may also be a definite luteolytic effect, i.e. depression of plasma estrogen and progesterone levels.
Scientific Research Applications
Synthesis and Chemical Evaluation
- Synthesis Approaches : Studies have focused on the chemical synthesis of Dinordrin and its analogues. Crabbé, André, and Fillion (1979) reported on the preparation of Dinordrin as a free alcohol, including its diacetate and dipropionate forms, highlighting the stereochemical configurations and step-by-step synthesis routes (Crabbé, André, & Fillion, 1979). Another significant work by Nassim, Schlemper, and Crabbé (1983) detailed the total synthesis of optically active Dinordrin, identifying unexpected by-products and novel A-nor-steroid analogues (Nassim, Schlemper, & Crabbé, 1983).
Biological Evaluation and Potential Applications
- Bioassay and Antifertility Effects : The work of Crabbé et al. (1979) also included a bioassay of Dinordrin, noting its potential antifertility effects in rats and baboons. This study compared Dinordrin with Anordrin, observing significant differences in uterotrophic activity and contraceptive effectiveness (Crabbé et al., 1979).
Additional Research Areas
- Data Resource and Health Database Utilization : Research related to Dinordrin also connects with broader health database studies. For instance, Herrett et al. (2015) discussed the Clinical Practice Research Datalink, a rich source for health data research, which could potentially include data on therapies like Dinordrin (Herrett et al., 2015).
properties
CAS RN |
64675-08-7 |
---|---|
Product Name |
Dinordrin |
Molecular Formula |
C27H36O4 |
Molecular Weight |
424.58 |
IUPAC Name |
[(2R,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] propanoate |
InChI |
InChI=1S/C27H36O4/c1-6-23(28)30-26(8-3)16-18-10-11-20-19(21(18)17-26)12-14-25(5)22(20)13-15-27(25,9-4)31-24(29)7-2/h3-4,18-22H,6-7,10-17H2,1-2,5H3/t18-,19-,20+,21-,22-,25-,26+,27-/m0/s1 |
InChI Key |
JJKGZDJEKZMGTD-QKSGRHBCSA-N |
SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)CC)C)C#C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Dinordrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.